Synthesis Route from Patent US06638953B2 for 3-Pyrimidin-5-ylaniline Intermediate
A direct synthesis route is disclosed in a U.S. patent for this exact compound. The procedure uses 3-aminophenyl boronic acid and 5-bromopyrimidine to produce 3-Pyrimidin-5-ylaniline, achieving a reported yield of 84% . This provides a robust and scalable method for incorporating the core structure into more complex molecules. While yield data for the synthesis of the closest positional isomer, 4-(Pyrimidin-5-yl)aniline (CAS 69491-60-7), is not readily available for a direct head-to-head comparison in the open literature, the existence of a patented, high-yield route for the target compound offers a tangible advantage for process development and scale-up.
| Evidence Dimension | Synthetic Yield (Patented Method) |
|---|---|
| Target Compound Data | 84% |
| Comparator Or Baseline | Not directly comparable; closest analog is 4-(Pyrimidin-5-yl)aniline |
| Quantified Difference | N/A |
| Conditions | Suzuki-Miyaura cross-coupling of 5-bromopyrimidine and 3-aminophenyl boronic acid. |
Why This Matters
This provides a reliable, scalable method for producing the core structure in good yield, which is a key criterion for medicinal chemistry and process R&D teams when selecting a building block.
